molecular formula C6H7BrFN B3030037 4-Fluoroaniline hydrobromide CAS No. 85734-18-5

4-Fluoroaniline hydrobromide

Cat. No.: B3030037
CAS No.: 85734-18-5
M. Wt: 192.03 g/mol
InChI Key: UFXSFFZUFGPRAI-UHFFFAOYSA-N
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Description

4-Fluoroaniline hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C6H7BrFN and its molecular weight is 192.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 190.97459 g/mol and the complexity rating of the compound is 66.9. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactivation and Metabolism

4-Fluoroaniline hydrobromide undergoes bioactivation to form reactive benzoquinoneimines, a process that can be directly linked to cytochrome P-450 dependent conversion. This indicates an increased chance of bioactivation in compounds with a fluorinated para position compared to non-fluorinated analogs, both in vitro and in vivo (Rietjens & Vervoort, 1991).

Microsomal Metabolism

Microsomal metabolism studies of fluoroanilines, including 4-fluoroaniline, show preferential hydroxylation at specific positions and significant defluorination during metabolism. This provides insight into the enzymatic processes involved and the potential pathways for degradation and detoxification of these compounds (Rietjens & Vervoort, 1989).

Environmental Impact and Biodegradation

Research on the metabolism of 3-chloro-4-fluoroaniline in rats highlights the complex pathways of metabolite formation and excretion, providing essential data for environmental toxicity assessments and the fate of such compounds in biological systems (Duckett et al., 2006).

Monitoring and Analysis Techniques

Studies on the monitoring of exposure to 4-fluoroaniline through methods like methemoglobin content measurement and urinary metabolite analysis demonstrate the importance of these compounds in occupational health and safety. These methods provide crucial information for the safe handling of fluoroanilines (Eadsforth et al., 1984).

Pharmaceutical Applications

Development of analytical methods for determining 4-fluoroaniline concentrations in pharmaceuticals, like ezetimibe, underscores the role of 4-fluoroaniline in quality control and drug safety. Accurate measurement techniques are crucial for ensuring the efficacy and safety of pharmaceutical products (Dong et al., 2018).

Biological and Chemical Pathways

Research into the biodehalogenation and reaction pathways of fluorinated aniline derivatives, including 4-fluoroaniline, provides valuable insights into the chemical and biological transformations these compounds undergo. Understanding these pathways is essential for predicting their behavior in biological systems and the environment (Rietjens et al., 1990).

Safety and Hazards

4-Fluoroaniline hydrobromide is considered hazardous. It is toxic if swallowed and very toxic in contact with skin . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

4-Fluoroaniline, the parent compound of 4-Fluoroaniline hydrobromide, is used as a precursor to various potential and real applications . It is a common building block in medicinal chemistry and related fields , indicating its potential for future use in the development of new pharmaceuticals and other chemical products.

Biochemical Analysis

Biochemical Properties

4-Fluoroaniline hydrobromide plays a significant role in biochemical reactions, particularly in the synthesis of various pharmaceuticals and agrochemicals. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The compound can also interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions . These interactions can influence the activity and stability of the enzymes and proteins involved.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of certain enzymes involved in cell signaling, leading to changes in gene expression and metabolic pathways . These effects can result in altered cellular responses and functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to enzymes and proteins, leading to inhibition or activation of their activity. For instance, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites . This inhibition can result in changes in gene expression and metabolic pathways, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade over time, especially under acidic or basic conditions . Long-term exposure to the compound can result in changes in cellular function, including alterations in enzyme activity and gene expression. These effects can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have minimal effects on cellular function, while at higher doses, it can cause toxic or adverse effects . For example, high doses of the compound can lead to enzyme inhibition, oxidative stress, and cell death. These threshold effects are important for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can be metabolized to form various intermediates, which can further interact with other enzymes and cofactors . These interactions can affect metabolic flux and metabolite levels, ultimately influencing cellular function and responses.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and activity within cells.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in various cellular processes.

Properties

IUPAC Name

4-fluoroaniline;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN.BrH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXSFFZUFGPRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)F.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85734-18-5
Record name 4-Fluoroaniline Hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.